exo-5,6-Oxi-2,3-Norbornanedicarboxamide
Description
exo-5,6-Oxi-2,3-Norbornanedicarboxamide is a bicyclic compound derived from norbornane (bicyclo[2.2.1]heptane) with two carboxamide groups at the 2,3-positions and an epoxide (oxirane) bridge spanning the 5,6-positions. The "exo" designation refers to the stereochemical orientation of the substituents, where the oxygen atoms of the epoxide are positioned on the convex face of the norbornane skeleton. This configuration significantly influences its reactivity and physical properties, such as solubility and thermal stability.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(1S,2R,6S,7R,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+ |
InChI Key |
UJXPPCDJYRWSLC-GIDHVPLMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)C(=O)NC3=O |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Epoxidation: The norbornene undergoes epoxidation to form an oxirane ring. This reaction is usually carried out using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amidation: The resulting epoxide is then subjected to amidation to introduce the carboxamide groups. This step involves the reaction of the epoxide with ammonia or an amine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring and carboxamide groups play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Physicochemical Properties
- Solubility and Reactivity: The epoxide group in this compound enhances its electrophilicity, making it reactive toward nucleophiles like amines or thiols. In contrast, the dibromo derivative (C₂₀H₂₀Br₄N₂O₄) exhibits lower solubility in polar solvents due to its high molecular weight and bromine content .
- Stereochemical Differentiation: The exo configuration in norbornane derivatives is distinguishable via ¹³C-NMR. For example, the C7 carbon in exo-N-hydroxy-5-norbornene-2,3-dicarboximide (3a) has a distinct chemical shift compared to its endo counterpart (3b) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
